2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone
CAS No.: 898776-44-8
Cat. No.: VC2478155
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898776-44-8 |
---|---|
Molecular Formula | C20H23NO |
Molecular Weight | 293.4 g/mol |
IUPAC Name | (2,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C20H23NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Standard InChI Key | VEERZCKFXKOZSF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |
Introduction
Chemical Identity and Structure
2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a ketone bridge connecting two aromatic rings with specific substitution patterns. The compound contains a 2,4-dimethylphenyl group on one side of the carbonyl and a 4-(pyrrolidin-1-ylmethyl)phenyl group on the other. This arrangement creates a molecule with distinctive physical and chemical properties that may be useful in various applications.
Nomenclature and Identifiers
The compound is formally known as (2,4-dimethylphenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone in systematic nomenclature . It has been assigned several identifiers to facilitate its cataloging and reference in chemical databases:
Table 1: Chemical Identifiers
Identifier Type | Value |
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CAS Registry Number | 898776-44-8 |
PubChem CID | 24724348 |
MDL Number | MFCD03841517 |
Molecular Formula | C20H23NO |
Molecular Weight | 293.4 g/mol |
The compound has several synonyms, including "2,4-DIMETHYL-4'-PYRROLIDINOMETHYL BENZOPHENONE" and "Methanone, (2,4-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-" . These alternative names are used interchangeably in scientific literature and commercial catalogs.
Physicochemical Properties
The physicochemical properties of 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone determine its behavior in various chemical environments and its potential applications in research and industry. These properties are crucial for understanding how the compound might interact with biological systems or perform in chemical reactions.
Computed Chemical Properties
Several chemical properties have been computationally determined for 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone, providing insights into its potential behavior in various chemical and biological contexts:
Table 3: Computed Chemical Properties
The XLogP3-AA value of 4.3 suggests that the compound has high lipophilicity, indicating good membrane permeability but potentially poor water solubility . The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the carbonyl oxygen and the nitrogen in the pyrrolidine ring) influence how this molecule might interact with biological targets or solvents .
Structural Relationships and Isomers
2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone has several structural relatives with similar chemical frameworks but different substitution patterns. Understanding these relationships helps contextualize the compound's potential reactivity and applications.
Positional Isomers
A closely related compound is 2,4-Dimethyl-2'-pyrrolidinomethyl benzophenone (CAS 898774-59-9), which differs in the position of the pyrrolidinomethyl group on the second phenyl ring (2' position instead of 4') . This positional isomer shares the same molecular formula (C20H23NO) and weight (293.4 g/mol) but may exhibit different physicochemical properties and biological activities due to the altered spatial arrangement of its functional groups.
Another related compound identified in the search results is 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone (CAS 898776-51-7), which has the methyl groups at positions 3 and 4 rather than at 2 and 4 . These subtle structural differences could significantly impact the compound's behavior in chemical reactions and biological systems.
Structural Comparison
The structural differences between these compounds can be summarized as follows:
Table 4: Structural Comparison of Related Compounds
Compound | CAS Number | Position of Pyrrolidinomethyl Group | Position of Methyl Groups |
---|---|---|---|
2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone | 898776-44-8 | 4' | 2,4 |
2,4-Dimethyl-2'-pyrrolidinomethyl benzophenone | 898774-59-9 | 2' | 2,4 |
3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone | 898776-51-7 | 4' | 3,4 |
These structural variations, though subtle, can significantly influence the compounds' three-dimensional conformations, reactivity profiles, and potential interactions with biological targets.
Analytical Characterization
While specific analytical data for 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is limited in the search results, its chemical characterization would typically involve several standard techniques.
Spectroscopic Analysis
For complete characterization, the compound would typically be analyzed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
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Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques would provide confirmation of the compound's structure and purity, which are essential for research applications.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be used to assess the purity of 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone samples and to develop methods for its detection and quantification in various matrices.
Future Research Directions
Based on the limited information available about this specific compound, several research directions could be valuable for expanding our understanding of its properties and potential applications.
Structure-Activity Relationship Studies
Comparative studies of 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone with its positional isomers (2,4-Dimethyl-2'-pyrrolidinomethyl benzophenone and 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone) could provide insights into how subtle structural changes affect physicochemical properties and biological activities.
Synthetic Methodology Development
Developing efficient and selective synthetic routes to 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone and related compounds would be valuable for facilitating further research and potential applications.
Biological Activity Assessment
Screening this compound for various biological activities could reveal potential therapeutic applications or lead to the development of more potent and selective derivatives.
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